2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-ethylacetamide
Description
2-(3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl)-N-ethylacetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl-substituted imidazolidinone core. This compound is structurally characterized by:
- Imidazolidinone ring: A five-membered heterocycle with two nitrogen atoms and a ketone group.
- 4-Chlorophenyl substituent: Provides electron-withdrawing effects, influencing reactivity and intermolecular interactions.
- N-Ethylacetamide side chain: Enhances solubility and modulates steric effects.
Computational tools like SHELXL (used for crystallographic refinement in ) and noncovalent interaction analysis () are critical for elucidating its structural and electronic properties.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-2-15-12(18)9-16-7-8-17(13(16)19)11-5-3-10(14)4-6-11/h3-6H,2,7-9H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDJRMPFCXDJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1CCN(C1=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-ethylacetamide typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting 4-chloroaniline with glyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as methanol or ethanol.
Attachment of the N-Ethylacetamide Group: The imidazolidinone intermediate is then reacted with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazolidinone derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the imidazolidinone ring.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures show significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Cytotoxicity : Investigations into the cytotoxic effects of the compound have shown promising results against various cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression, such as acetylcholinesterase.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria, with specific attention to the compound's ability to disrupt microbial cell wall synthesis.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents. The mechanism through which this compound exerts its effects is hypothesized to involve induction of apoptosis in cancer cells through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets, leading to modulation of biological pathways. The compound can bind to enzymes or receptors, altering their activity and resulting in various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Variations
The compound’s closest analogs include derivatives with variations in:
Halogen substitution (e.g., dichlorophenyl, fluorophenyl).
Heterocyclic core (e.g., thiazole, pyrazole).
N-substituents (e.g., cyclohexyl, methoxyphenylmethyl).
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Differences
- Heterocyclic Core: The imidazolidinone ring in the target compound differs from thiazole () or triazole () cores, affecting hydrogen-bonding capacity and conformational flexibility.
- N-Substituents : Bulky groups like benzylpiperidinyl (C094-1590, ) increase steric hindrance, which may reduce enzymatic degradation but limit membrane permeability.
Crystallographic and Intermolecular Interactions
- Hydrogen Bonding: The thiazole-containing analog in forms R₂²(8) hydrogen-bonded dimers, stabilizing its crystal lattice. The target compound’s imidazolidinone core may enable similar interactions but with altered geometry due to the ketone group.
- Noncovalent Interactions: Tools like Hirshfeld surface analysis () could reveal differences in van der Waals contacts or π-stacking between phenyl rings.
Biological Activity
The compound 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-ethylacetamide (CAS Number: 1327239-43-9) is a member of the imidazolidine class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 366.84 g/mol. Its structure includes a chlorophenyl ring and an imidazolidinone moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H23ClN4O3 |
| Molecular Weight | 366.84 g/mol |
| CAS Number | 1327239-43-9 |
| SMILES | O=C(CN1CCN(C1=O)c1ccc(cc1)Cl)NCCN1CCOCC1 |
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of imidazolidinone can inhibit cell cycle progression in the G2/M phase, indicating potential as anticancer agents .
Case Study: Cytotoxicity in Cancer Cells
A study evaluated several derivatives of imidazolidinone, including our compound of interest, for their cytotoxic effects on human cancer cells. The results demonstrated that certain analogs exhibited IC50 values in the micromolar range, effectively blocking cell proliferation and inducing apoptosis in treated cells .
The mechanism by which this compound exerts its biological effects appears to involve interaction with tubulin and the colchicine-binding site. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of related compounds has revealed that modifications to the phenyl ring and imidazolidinone structure can significantly enhance biological activity. For instance, introducing electron-withdrawing groups on the phenyl ring has been shown to improve potency against certain cancer cell lines .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
